molecular formula C13H11F3N2OS B13894406 2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine

2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine

Cat. No.: B13894406
M. Wt: 300.30 g/mol
InChI Key: USAJYKHVLAWHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C13H11F3N2OS. This compound is characterized by the presence of a benzyloxy group, a methylsulfanyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through an etherification reaction using benzyl alcohol and a suitable base.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using methylthiol and a suitable catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, etherification, thiolation, and trifluoromethylation reactions on a larger scale.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, ethanol, and water.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-4-methylsulfanyl-5-(chloromethyl)pyrimidine
  • 2-Benzyloxy-4-methylsulfanyl-5-(bromomethyl)pyrimidine
  • 2-Benzyloxy-4-methylsulfanyl-5-(iodomethyl)pyrimidine

Uniqueness

2-Benzyloxy-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine-containing compounds are desired, such as in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H11F3N2OS

Molecular Weight

300.30 g/mol

IUPAC Name

4-methylsulfanyl-2-phenylmethoxy-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H11F3N2OS/c1-20-11-10(13(14,15)16)7-17-12(18-11)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

USAJYKHVLAWHNI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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